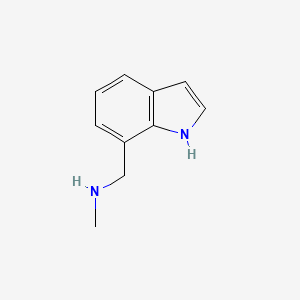

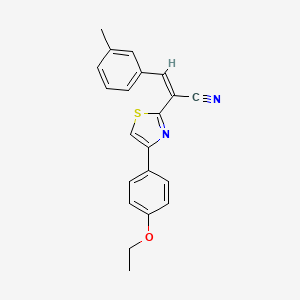

![molecular formula C16H16N2S B2437634 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 637323-00-3](/img/structure/B2437634.png)

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral and Antibacterial Properties

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole derivatives have been explored for their potential antiviral properties. Research has highlighted the synthesis of benzyl-substituted imidazol-1,3,5-triazine derivatives, demonstrating inhibitory effects on the replication of ortho- and paramyxoviruses. Specifically, compounds with benzyl and thio structural units have shown selective biological activity against certain viruses, such as influenza A and respiratory syncytial virus, at significantly lower concentrations compared to cytotoxic concentrations. These findings suggest a promising avenue for developing selective antiviral agents utilizing the structural framework of this compound (Golankiewicz et al., 1995).

Additionally, imidazole derivatives have been recognized for their antibacterial capabilities. Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives synthesized from benzisoxazolyl-3-acetic acid have exhibited notable antibacterial and antifungal activities, indicating the potential of this compound structures in developing antimicrobial agents (Lamani et al., 2009).

Antioxidant and Anti-inflammatory Activity

The antioxidant and anti-inflammatory potential of benzothiazole derivatives, including structures related to this compound, has been demonstrated in various studies. These compounds have shown promising results in inactivating reactive chemical species through their antioxidant activity. For instance, certain benzothiazole-isothiourea derivatives have exhibited significant scavenging activity against free radicals and protective effects against acetaminophen-induced hepatotoxicity by modulating glutathione levels and reducing malondialdehyde levels (Cabrera-Pérez et al., 2016).

Corrosion Inhibition

This compound derivatives have also found application in the field of corrosion inhibition. For example, 1,3,4-oxadiazole derivatives containing the benzimidazole moiety have been assessed for their corrosion inhibition ability towards mild steel in sulfuric acid environments. Studies using gravimetric, electrochemical, and computational methods have indicated that these compounds effectively form a protective layer on mild steel surfaces, exhibiting mixed-type behavior and suggesting their utility as corrosion inhibitors (Ammal et al., 2018).

Mechanism of Action

Target of Action

Similar compounds, such as 2-aminothiazole derivatives, have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other imidazole-based compounds, which are known to interact through weak bonds with enzymes and biological receptors .

Biochemical Pathways

Similar compounds have been shown to have broad pharmacological effects, affecting a variety of pathways related to conditions such as cancer, viral infections, microbial infections, convulsions, diabetes, hypertension, leishmaniasis, and inflammation .

Pharmacokinetics

Imidazole compounds are generally known for their good tissue penetration and permeability .

Result of Action

Similar compounds have been shown to have a broad spectrum of activity against various microorganisms .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Properties

IUPAC Name |

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLPSRCJZIELNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

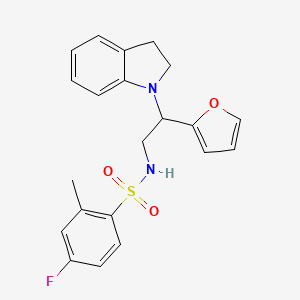

![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)

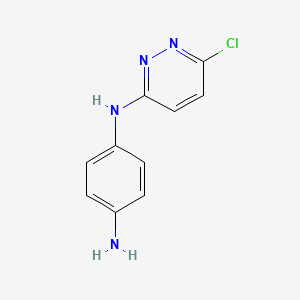

![3-chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2437562.png)

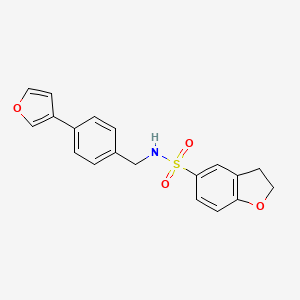

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)